2-Bromo-3-(difluoromethyl)aniline
Description
2-Bromo-3-(difluoromethyl)aniline (C$7$H$6$BrF$2$N) is a halogenated aromatic amine featuring a bromine atom at the 2-position and a difluoromethyl (–CF$2$H) group at the 3-position of the aniline ring. This compound is part of a broader class of fluorinated anilines, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the bromine atom provides a reactive site for further functionalization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVLGBWPQZEYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)aniline typically involves the bromination of 3-(difluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-3-(difluoromethyl)aniline has been utilized in the synthesis of various pharmaceuticals. Its bromine and difluoromethyl groups enhance biological activity and selectivity, making it a valuable intermediate in drug development.
- Case Study : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in cancer progression. For instance, compounds derived from this aniline have demonstrated efficacy against certain kinases implicated in tumor growth .
Material Science
The compound is also investigated for its potential use in developing new materials with desirable properties, such as enhanced thermal stability and chemical resistance.
- Application Example : In polymer chemistry, incorporating this compound into polymer matrices has been shown to improve the mechanical properties of the resulting materials, making them suitable for high-performance applications .
Data Table of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of compounds based on this compound. These compounds were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for anticancer drug development .
Case Study 2: Polymer Development
In another investigation, researchers explored the incorporation of this compound into polycarbonate matrices. The resulting composites showed improved impact resistance and thermal stability compared to traditional formulations. This advancement opens new possibilities for applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs of 2-Bromo-3-(difluoromethyl)aniline, highlighting substituent variations and their implications:
Physicochemical and Pharmacological Differences
Electron-Withdrawing Effects :
- The trifluoromethyl (–CF$3$) group (e.g., in 2-Bromo-5-(trifluoromethyl)aniline) is strongly electron-withdrawing, reducing the basicity of the adjacent amine (–NH$2$) and enhancing resistance to enzymatic degradation .
- The difluoromethyl (–CF$_2$H) group in the target compound offers intermediate electron-withdrawing properties, balancing bioavailability and metabolic stability .
Lipophilicity :
–CF$3$ analogs (logP ~2.1) are more lipophilic than –CF$2$H (logP ~1.8) and –CH$_3$ (logP ~1.5) derivatives, influencing membrane permeability and target binding .Synthetic Utility :
Bromine at the 2-position (as in the target compound) is sterically accessible for palladium-catalyzed cross-coupling reactions, whereas 4-bromo isomers (e.g., 4-Bromo-3-(trifluoromethyl)aniline) may exhibit lower reactivity due to steric hindrance .
Research Findings and Data Trends
- Crystallography : Analogous compounds (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) exhibit planar conformations with dihedral angles <10°, facilitating π-π stacking in crystal lattices .
- Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds in fluorinated anilines enhance thermal stability, as seen in 4-Bromo-3-(trifluoromethyl)aniline .
Biological Activity
2-Bromo-3-(difluoromethyl)aniline is a halogenated aniline compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom and a difluoromethyl group, enhances its lipophilicity and ability to interact with biological systems. This article provides an overview of the biological activity of this compound, including its mechanism of action, enzyme interactions, and potential therapeutic applications.
- Molecular Formula : C7H6BrF2N
- Molecular Weight : 224.03 g/mol
- Structure : The compound features a bromine atom at the 2-position and a difluoromethyl group at the 3-position of the aniline ring.
Research indicates that this compound can modulate biological pathways through its interactions with various biomolecules. The difluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential role in enzyme inhibition and protein interactions.
- Enzyme Inhibition : The compound has been shown to form stable complexes with enzyme active sites, potentially altering their activity by inducing conformational changes in proteins.
- Protein Interactions : Its unique structure allows it to engage in specific interactions with target proteins, which can lead to modulation of their functions.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial effects:
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | Not specified | Various |
| 5-Bromo derivatives | 62.5 - 125 | MRSA (Methicillin-resistant Staphylococcus aureus) |
| Other derivatives | 15.6 - 250 | E. coli, K. pneumoniae |
These findings indicate that structural modifications can enhance antibacterial efficacy, particularly in compounds containing halogen substitutions .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of difluoromethylated anilines, including this compound. For example:
- A study highlighted the synthesis of difluoromethylated compounds and their evaluation against bacterial strains, showing effective inhibition comparable to standard antibiotics.
- Another investigation into structure-activity relationships (SAR) indicated that introducing difluoromethyl groups significantly enhances antimicrobial activity, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
